
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H23NO2. This compound is known for its unique structure, which includes a carbamic acid moiety and a hydroxy(2-phenyl-2-propenyl) group. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-phenyl-2-propenyl alcohol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Applications De Recherche Scientifique
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy(2-phenyl-2-propenyl) group can interact with enzymes or receptors, modulating their activity. The ester bond can be hydrolyzed under physiological conditions, releasing the active carbamic acid moiety, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-phenyl-2-propenyl)-2-propenyl-, 1,1-dimethylethyl ester
- Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, methyl ester
Uniqueness
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy(2-phenyl-2-propenyl) group provides unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
824950-51-8 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-hydroxy-N-(2-phenylprop-2-enyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(12-8-6-5-7-9-12)10-15(17)13(16)18-14(2,3)4/h5-9,17H,1,10H2,2-4H3 |
Clé InChI |
YGXYLGMASQZLCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(=C)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
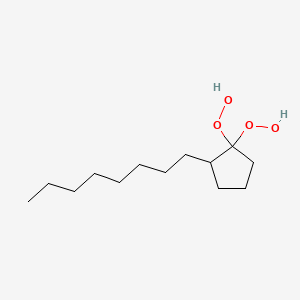
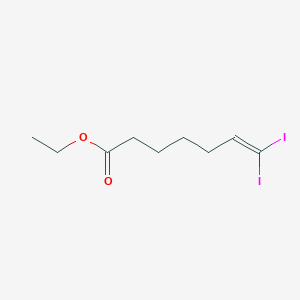
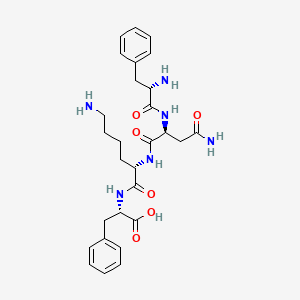

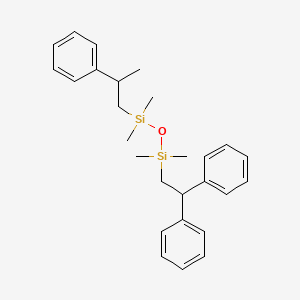

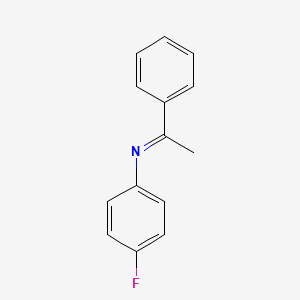
![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
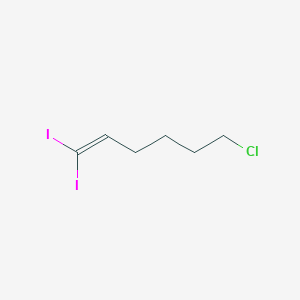
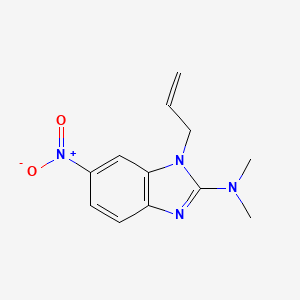
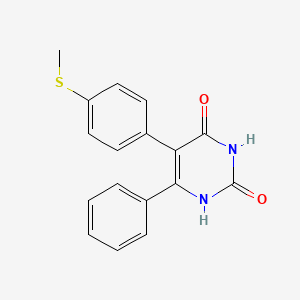
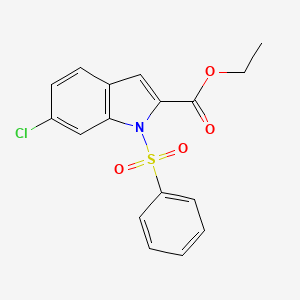
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
